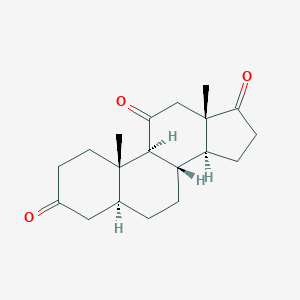

5alpha-Androstane-3,11,17-trione

Overview

Description

5alpha-Androstane-3,11,17-trione is a steroidal compound that is part of a broader class of androgens. While the specific compound 5alpha-Androstane-3,11,17-trione is not directly mentioned in the provided papers, related compounds such as 5alpha-androstane-3alpha,17beta-diol and its derivatives are extensively studied for their synthesis, metabolism, and potential therapeutic applications.

Synthesis Analysis

The synthesis of related 5alpha-androstane compounds involves multiple steps and can be derived from various precursors. For instance, 5alpha-androst-1-ene-3,17-dione is synthesized from stanolone acetate through bromination, dehydrobromination, hydrolysis, and oxidation processes, achieving high yields and purity . Another synthesis pathway involves the conversion of 3beta-hydroxy-5-androsten-17-one through catalytic hydrogenation and subsequent chemical reactions to produce 5alpha-androstane-3alpha, 16alpha, 17beta-triol .

Molecular Structure Analysis

The molecular structure of 5alpha-androstane derivatives is characterized by the androstane skeleton, which can be modified at various positions to yield different biological activities. For example, the introduction of a fixed side-chain length and functional groups at the C-16alpha position of 5alpha-androstane-3alpha,17beta-diol derivatives has been explored for antiandrogenic properties . The structure-activity relationships of these compounds are further investigated through the synthesis of model libraries with varying levels of molecular diversity .

Chemical Reactions Analysis

Chemical reactions involving 5alpha-androstane derivatives are diverse and include oxidation, reduction, and the introduction of various functional groups. These reactions are critical for altering the biological activity of the compounds. For instance, the oxidation of C-6 and the introduction of an O-(omega-aminoalkyl)oxime group in the C-3 position of the androstane skeleton have been shown to inhibit Na(+),K(+)-ATPase, suggesting potential as positive inotropic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5alpha-androstane derivatives are influenced by their molecular structure. The presence of hydroxyl groups, the state of saturation in the steroid nucleus, and the introduction of various substituents can affect properties such as solubility, polarity, and reactivity. These properties are crucial for the biological function and metabolism of the compounds. For example, the metabolism of 5alpha-androstane-3beta,17beta-diol in the male rat pituitary leads to the formation of more polar triol metabolites, which may have yet unknown biological roles .

Scientific Research Applications

Metabolism in the Pituitary and Other Organs

5alpha-Androstane-3,11,17-trione is extensively metabolized in the male rat pituitary into polar steroids like 5alpha-androstane-3beta, 6alpha-17beta-triol and 5alpha-androstane-3beta, 7alpha, 17beta-triol. These metabolites represent significant portions of the total metabolites from 3beta-diol, though their biological roles remain unknown (Guiraud et al., 1979).

Synthetic Studies

There are various synthetic studies involving 5alpha-androstane-3,11,17-trione. One approach involves its reduction to 3β-hydroxy-5α-androstane-11,17-dione and subsequent transformation into other steroidal compounds (Harnik, 1963). Another synthesis method from stanolone acetate leads to 5alpha-androst-1-ene-3,17-dione as a prodrug of 1-testosterone, highlighting its potential in medicinal chemistry (Zhang & Qiu, 2006).

Role in Hormonal Modulation

The androgen metabolite 5alpha-androstane-3beta, 17beta-diol is a potent modulator of estrogen receptor-beta1-mediated gene transcription in neuronal cells. This suggests a significant role in hormonal modulation and signaling pathways (Pak et al., 2005).

Diagnostic and Therapeutic Potential

5alpha-Androstane derivatives have been evaluated for their potential use in the development of a prostate imaging agent, demonstrating the possibility of using these compounds in diagnostic applications (Castonguay et al., 1978). Additionally, novel inhibitors of the Na(+),K(+)-ATPase based on the 5alpha,14alpha-androstane skeleton have been reported, indicating potential therapeutic applications (De Munari et al., 2003).

Influence on Reproductive System

In the rat ventral prostate, 5alpha-dihydrotestosterone stimulates secretory activity but not proliferation, suggesting a nuanced role of 5alpha-androstane derivatives in the reproductive system (Lesser & Bruchovsky, 1974).

Safety And Hazards

Future Directions

The transformation of phytosterols (PS) into 5α-AD by biological methods with a considerable yield has been reported . This engineered M. neoaurum containing 5α-reductase and G6PDH shows a practical value in producing 5α-AD in industry and provides a reference for the industrial production of high-value products from cheap raw materials .

properties

IUPAC Name |

(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3/t11-,13-,14-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHVOUYZPKSINF-XNTXBEAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036521 | |

| Record name | 5alpha-Androstane-3,11,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Androstane-3,11,17-trione | |

CAS RN |

1482-70-8 | |

| Record name | (5α)-Androstane-3,11,17-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5alpha-Androstane-3,11,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Androstane-3,11,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5.ALPHA.-ANDROSTANE-3,11,17-TRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O04U1K43M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

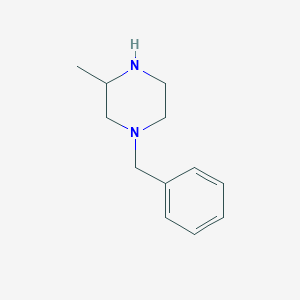

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[bis(trimethylsilyl)amino] neodymium(III)](/img/structure/B130288.png)

![[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130309.png)

![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)